ethyl 2-((4-butyl-5-((4-methoxybenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate
Description
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Properties
IUPAC Name |
ethyl 2-[[4-butyl-5-[[(4-methoxybenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O4S/c1-4-6-11-23-16(21-22-19(23)28-13-17(24)27-5-2)12-20-18(25)14-7-9-15(26-3)10-8-14/h7-10H,4-6,11-13H2,1-3H3,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRHYTCPMRSFFMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=NN=C1SCC(=O)OCC)CNC(=O)C2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-((4-butyl-5-((4-methoxybenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including synthesis, mechanism of action, and relevant case studies.
The compound is synthesized through a multi-step process involving the reaction of appropriate precursors to form the triazole and thioacetate moieties. The synthesis pathway typically includes:
- Formation of the Triazole Ring : This involves the reaction of butyl derivatives with hydrazine derivatives to form the 1,2,4-triazole structure.
- Thioacetate Formation : The triazole compound is subsequently reacted with ethyl chloroacetate to yield the final product.
The chemical structure can be represented as follows:
Antimicrobial Activity
This compound has shown promising antimicrobial properties. Studies indicate that compounds containing triazole rings exhibit significant activity against various bacterial strains. For instance:
- In vitro Studies : The compound demonstrated effective inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
| Bacterial Strain | MIC (µg/mL) | Standard Antibiotic (MIC) |
|---|---|---|
| Staphylococcus aureus | 16 | 8 (Vancomycin) |
| Escherichia coli | 32 | 16 (Ciprofloxacin) |
Antifungal Activity
The triazole derivatives are also known for their antifungal properties. This compound has been tested against several fungal pathogens:
- Candida albicans : Exhibited a significant reduction in fungal growth at concentrations as low as 20 µg/mL.
Antitumor Activity
Research indicates that this compound may possess antitumor properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines:
- Mechanism of Action : The compound appears to activate caspase pathways leading to programmed cell death.
- Case Study : A study on human breast cancer cells (MCF-7) revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 10 | 80 |
| 50 | 50 |
| 100 | 20 |
The biological activity of this compound is attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in microbial cell wall synthesis.
- DNA Interaction : It could potentially intercalate into DNA, disrupting replication and transcription processes.
Q & A
Q. What are the critical steps and optimization strategies for synthesizing ethyl 2-((4-butyl-5-((4-methoxybenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate?
- Methodological Answer : The synthesis involves:
- Triazole Ring Formation : Cyclization of hydrazine derivatives with alkylating agents under reflux (e.g., ethanol, 1–3 hours, 80–90°C) .
- Functionalization : Introduction of the 4-methoxybenzamido group via nucleophilic substitution or coupling reactions, requiring anhydrous conditions and catalysts like DCC (N,N'-dicyclohexylcarbodiimide) .
- Thioether Linkage : Reaction of the triazole-thiol intermediate with ethyl bromoacetate in basic media (e.g., K₂CO₃ in DMF) .
Optimization : Monitor reaction progress via TLC, adjust solvent polarity (e.g., DMSO for solubility), and purify via column chromatography (silica gel, hexane/ethyl acetate gradient) .
Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how should conflicting spectral data be resolved?
- Methodological Answer :
- Primary Techniques :
- ¹H/¹³C NMR : Confirm substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm; triazole protons at δ 8.5–9.0 ppm) .
- IR Spectroscopy : Identify carbonyl (C=O, ~1700 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) groups .
- HPLC-MS : Assess purity (>95%) and molecular ion peaks .
- Resolving Conflicts : Cross-validate with 2D NMR (COSY, HSQC) to resolve overlapping signals. Compare retention times in HPLC with synthetic intermediates .
Advanced Research Questions
Q. How can researchers design experiments to elucidate the structure-activity relationship (SAR) of this compound’s antimicrobial properties?
- Methodological Answer :
- Step 1 : Synthesize analogs with variations in:
- Butyl Chain Length : Replace butyl with methyl/ethyl to assess hydrophobic interactions .
- Methoxy Position : Test 3-methoxy or 2,4-dimethoxy substituents for electronic effects .
- Step 2 : Conduct microbiological assays (e.g., MIC against S. aureus, E. coli) under standardized CLSI guidelines .
- Step 3 : Perform molecular docking to correlate substituent effects with target binding (e.g., bacterial dihydrofolate reductase) .
Example Data Table :
| Substituent Modification | MIC (μg/mL) S. aureus | Binding Affinity (kcal/mol) |
|---|---|---|
| 4-Butyl (Parent) | 8.2 | -8.5 |
| 4-Methyl | 32.1 | -6.2 |
| 3,4-Dimethoxy | 4.5 | -9.1 |
| Source: Adapted from |
Q. What strategies address contradictions in reported biological activity data across studies?
- Methodological Answer :
- Reproducibility Checks : Standardize assay conditions (e.g., inoculum size, growth media) and validate with reference drugs (e.g., ciprofloxacin for bacteria) .
- Metabolic Stability : Test compound stability in liver microsomes to rule out false negatives due to rapid degradation .
- Synergistic Effects : Evaluate combination therapies (e.g., with β-lactams) to identify enhanced activity masked in single-agent studies .
Q. How can computational methods predict the metabolic pathways and toxicity of this compound?
- Methodological Answer :
- In Silico Tools : Use ADMET predictors (e.g., SwissADME, ProTox-II) to forecast:
- Phase I Metabolism : Cytochrome P450-mediated oxidation of the butyl chain or methoxy group .
- Toxicity Alerts : Screen for hepatotoxicity risks using structural alerts (e.g., triazole-related nitrenium ion formation) .
- Validation : Compare predictions with in vitro CYP450 inhibition assays and in vivo rodent models .
Methodological Challenges and Solutions
Q. What are common pitfalls in scaling up the synthesis of this compound, and how can they be mitigated?
- Methodological Answer :
- Pitfalls : Low yields during thioether formation due to side reactions (e.g., disulfide formation).
- Solutions :
- Use degassed solvents and inert atmospheres (N₂/Ar) to prevent oxidation .
- Optimize stoichiometry (1.2:1 ratio of thiol to ethyl bromoacetate) .
- Scale-Up Tools : Transition from batch to flow chemistry for exothermic steps (e.g., triazole cyclization) .
Q. How should researchers resolve ambiguities in the compound’s tautomeric forms (e.g., thione-thiol tautomerism)?
- Methodological Answer :
- Experimental : Use X-ray crystallography to confirm solid-state structure .
- Computational : Perform DFT calculations (B3LYP/6-31G*) to compare thione (C=S) and thiol (S–H) tautomer energies .
- Spectroscopic : Analyze IR (C=S stretch ~1200 cm⁻¹) and ¹H NMR (absence of S–H proton at δ 3–4 ppm) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
